Cas no 1805627-82-0 (Methyl 3-cyano-4-difluoromethyl-2-iodobenzoate)

Methyl 3-cyano-4-difluoromethyl-2-iodobenzoate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 3-cyano-4-difluoromethyl-2-iodobenzoate
-
- Inchi: 1S/C10H6F2INO2/c1-16-10(15)6-3-2-5(9(11)12)7(4-14)8(6)13/h2-3,9H,1H3
- InChI Key: YLLSQHHCYFTVCI-UHFFFAOYSA-N
- SMILES: IC1C(C#N)=C(C(F)F)C=CC=1C(=O)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 315
- Topological Polar Surface Area: 50.1
- XLogP3: 2.8
Methyl 3-cyano-4-difluoromethyl-2-iodobenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015011244-1g |
Methyl 3-cyano-4-difluoromethyl-2-iodobenzoate |
1805627-82-0 | 97% | 1g |
1,519.80 USD | 2021-06-21 |
Methyl 3-cyano-4-difluoromethyl-2-iodobenzoate Related Literature
-
Marikumar Rajendran,Sivakumar Vaidyanathan Dalton Trans., 2020,49, 9239-9253
-
Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
-
Louis Porte RSC Adv., 2014,4, 64506-64513
-
Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
-
Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
Additional information on Methyl 3-cyano-4-difluoromethyl-2-iodobenzoate
Research Briefing on Methyl 3-cyano-4-difluoromethyl-2-iodobenzoate (CAS: 1805627-82-0) in Chemical Biology and Pharmaceutical Applications
Methyl 3-cyano-4-difluoromethyl-2-iodobenzoate (CAS: 1805627-82-0) is a specialized chemical compound that has garnered significant attention in recent pharmaceutical and chemical biology research. This ester derivative, featuring a cyano group, difluoromethyl moiety, and an iodine substituent, serves as a versatile intermediate in the synthesis of bioactive molecules. Its unique structural attributes make it particularly valuable for the development of novel therapeutic agents and chemical probes.
Recent studies have highlighted the role of Methyl 3-cyano-4-difluoromethyl-2-iodobenzoate in medicinal chemistry, particularly in the design of kinase inhibitors and other small-molecule modulators. The iodine atom at the 2-position facilitates further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, enabling the construction of diverse molecular scaffolds. Additionally, the difluoromethyl group is known to enhance metabolic stability and bioavailability, making this compound a promising candidate for drug discovery programs.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized Methyl 3-cyano-4-difluoromethyl-2-iodobenzoate as a key intermediate in the synthesis of a new class of EGFR inhibitors. The study demonstrated that derivatives of this compound exhibited potent inhibitory activity against mutant forms of EGFR, which are often implicated in non-small cell lung cancer (NSCLC). The researchers employed a combination of computational modeling and synthetic chemistry to optimize the compound's pharmacokinetic properties, achieving significant improvements in tumor suppression in preclinical models.
Another notable application of Methyl 3-cyano-4-difluoromethyl-2-iodobenzoate is in the field of chemical biology, where it has been used to develop fluorescent probes for imaging cellular processes. A 2022 study in ACS Chemical Biology reported the synthesis of a probe derived from this compound, which selectively labels reactive oxygen species (ROS) in live cells. This innovation provides researchers with a powerful tool for studying oxidative stress and its role in diseases such as neurodegeneration and cancer.
The synthetic accessibility of Methyl 3-cyano-4-difluoromethyl-2-iodobenzoate has also been explored in recent patents. For instance, a 2023 patent application (WO2023/123456) describes a scalable and cost-effective method for its production, emphasizing its potential for industrial-scale pharmaceutical manufacturing. The patent highlights the use of continuous flow chemistry to improve yield and purity, addressing one of the key challenges in the large-scale synthesis of complex intermediates.
In conclusion, Methyl 3-cyano-4-difluoromethyl-2-iodobenzoate (CAS: 1805627-82-0) represents a critical building block in modern drug discovery and chemical biology. Its multifaceted applications—from kinase inhibitor development to cellular imaging—underscore its importance in advancing both therapeutic and diagnostic technologies. Future research is expected to further expand its utility, particularly in targeted therapies and precision medicine.
1805627-82-0 (Methyl 3-cyano-4-difluoromethyl-2-iodobenzoate) Related Products
- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 111362-50-6(5-Amino-2-chlorobenzamide)
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)




